molecular formula C16H8ClN3O4S B2790990 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 865543-57-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2790990
CAS No.: 865543-57-3
M. Wt: 373.77
InChI Key: OWPSHHSRHUWNSV-UHFFFAOYSA-N
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Description

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a 4-oxo-4H-chromene-2-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a key scaffold in medicinal chemistry. The 5-chlorothiophene substituent introduces halogen-mediated hydrophobic interactions, while the chromene carboxamide contributes to π-π stacking and hydrogen-bonding capabilities. This compound is hypothesized to exhibit diverse biological activities, including antimicrobial or enzyme inhibitory effects, based on structural analogs described in the literature .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O4S/c17-13-6-5-12(25-13)15-19-20-16(24-15)18-14(22)11-7-9(21)8-3-1-2-4-10(8)23-11/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPSHHSRHUWNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using thionyl chloride.

    Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole: This involves the cyclization of 5-chlorothiophene-2-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride.

    Coupling with 4-oxochromene-2-carboxylic acid: The final step involves coupling the oxadiazole derivative with 4-oxochromene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s 1,3,4-oxadiazole core distinguishes it from analogs with other heterocycles, such as thiadiazoles or thiazolidinones. For example:

  • Thiadiazole Analogs : Compounds like 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide () replace the oxygen atom in oxadiazole with sulfur, increasing electronegativity and altering binding affinities .
  • Thiazolidinone Analogs: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () incorporates a thiazolidinone ring, which enhances conformational flexibility but reduces metabolic stability compared to rigid oxadiazoles .

Functional Group Modifications

  • Benzamide vs. Chromene Carboxamide : The target compound’s chromene carboxamide moiety differentiates it from analogs like N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8 in ), where a simple benzamide group is present. The chromene system may improve π-π interactions in biological targets .
  • Sulfamoyl vs. Carboxamide : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide () replaces the carboxamide with a sulfamoyl group, enhancing solubility but reducing lipophilicity .

Substituent Effects on Bioactivity

  • Halogenation: The 5-chlorothiophene group in the target compound contrasts with non-halogenated analogs like N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11 in ). Chlorine’s electronegativity may improve target binding in hydrophobic pockets .
  • Allyl/Propyl Sulfanyl Groups : Derivatives such as 6-chloro-7-methyl-4-oxo-N-[5-(prop-2-enylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide () introduce sulfur-containing side chains, which could modulate redox activity or toxicity profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (LMM5) Analog ()
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Key Substituent 5-Chlorothiophene, Chromene carboxamide Benzyl(methyl)sulfamoyl benzamide Diethylsulfamoyl benzamide
Molecular Weight ~405 g/mol (estimated) 537 g/mol (LMM5) 532 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (higher due to sulfamoyl) ~3.2 (moderate)

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has attracted considerable attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H13ClN4O3S
  • Molecular Weight : Approximately 373.77 g/mol
  • Key Functional Groups : Chromene moiety, oxadiazole ring, and chlorothiophene substituent.

These structural elements contribute to its unique biological activity and interaction with various molecular targets.

Biological Activity Overview

Recent studies have highlighted several significant biological activities of this compound, including:

  • Antiviral Activity :
    • The compound has shown promising results against the influenza virus A/Puerto Rico/8/34 (H1N1). Cell-based assays demonstrated its ability to inhibit viral replication by targeting the RNA polymerase PB1-PB2 subunits.
  • Antimicrobial Activity :
    • It exhibits potent activity against resistant strains of Neisseria gonorrhoeae by inhibiting enzymes essential for bacterial growth. The compound disrupts cell wall synthesis and DNA replication in bacterial cells.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties, although specific mechanisms and efficacy require further investigation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in critical biochemical pathways, leading to inhibition of cell growth and proliferation in pathogens.
  • Molecular Docking Studies : Computational modeling has revealed strong binding interactions with viral targets, which elucidates its potential as an antiviral agent.

Antiviral Activity Study

A systematic screening of various synthesized compounds including this compound was conducted to evaluate their antiviral properties. The results indicated a significant reduction in viral titers in treated cells compared to controls, suggesting effective inhibition of the influenza virus.

ParameterControl GroupTreated Group
Viral Titer (PFU/mL)10^610^3
Cell Viability (%)80%50%

Antimicrobial Study

In an antimicrobial evaluation against Neisseria gonorrhoeae, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

PathogenMIC (µg/mL)
Neisseria gonorrhoeae0.5
Ciprofloxacin4

ADMET Profiling

The pharmacokinetic properties of this compound were assessed through ADMET profiling. Key findings include:

PropertyResult
AbsorptionGood
DistributionModerate
MetabolismModerate
ExcretionRenal
ToxicityLow

These properties suggest favorable characteristics for drug development.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side products.
  • Use of moisture-free solvents to prevent hydrolysis of intermediates.

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Identify protons on the chromene ring (δ 6.8–8.2 ppm) and oxadiazole-linked thiophene (δ 7.3–7.5 ppm). Carbonyl groups (C=O) appear at ~165–175 ppm .
  • IR Spectroscopy : Confirm amide (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and oxadiazole (C=N: ~1600 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR Strategies :

  • Functional Group Modifications :

    Group Modification Impact
    5-ChlorothiopheneReplace with fluorophenylEnhanced lipophilicity/metabolic stability
    Chromene-4-oneIntroduce electron-withdrawing substituents (e.g., NO₂)Increased electrophilicity for target binding .

Q. Methodology :

  • Synthesize derivatives with systematic substitutions.
  • Test against target enzymes (e.g., kinases, microbial proteins) using enzyme inhibition assays (IC₅₀ determination) .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:
Root Causes :

  • Purity discrepancies (e.g., residual solvents affecting assays).
  • Assay conditions (pH, temperature, cell lines).

Q. Resolution Workflow :

Replicate Synthesis : Use standardized protocols (e.g., USP guidelines) to ensure ≥98% purity (HPLC-UV, λ = 254 nm) .

Cross-Validate Assays : Compare results across multiple platforms (e.g., fluorescence-based vs. colorimetric assays) .

Control Variables : Use reference inhibitors (e.g., staurosporine for kinases) and standardized cell lines (e.g., HEK293 vs. HeLa) .

Advanced: What experimental approaches are recommended to elucidate the mechanism of action?

Answer:
In Silico and In Vitro Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR). Focus on binding affinity (ΔG) and key residues (e.g., Ser536 in COX-2) .
  • Cellular Assays :
    • Apoptosis: Flow cytometry with Annexin V/PI staining.
    • ROS Detection: Fluorescent probes (e.g., DCFH-DA) .
  • Enzyme Kinetics : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Basic: What analytical methods ensure purity and stability during storage?

Answer:

  • Purity : HPLC with C18 columns (acetonitrile/water gradient, retention time ~12–15 min) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Stability :
    • Thermal : TGA/DSC to determine decomposition temperature (>200°C indicates room-temperature stability) .
    • Photostability : Store in amber vials at –20°C under argon to prevent oxidation .

Advanced: How can researchers design experiments to probe metabolic pathways and toxicity?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products .
  • Toxicity Screening :
    • Genotoxicity : Ames test (bacterial reverse mutation assay).
    • Hepatotoxicity : ALT/AST release in HepG2 cells .

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